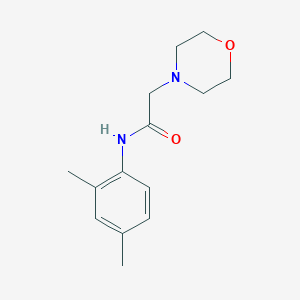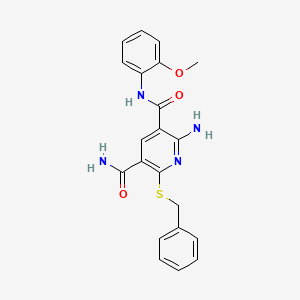![molecular formula C16H15Cl2NO4S B3530162 N-(2,4-dichlorobenzyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B3530162.png)
N-(2,4-dichlorobenzyl)-N-[(4-methylphenyl)sulfonyl]glycine
Overview
Description
N-(2,4-dichlorobenzyl)-N-[(4-methylphenyl)sulfonyl]glycine, also known as DCG-IV, is a potent and selective agonist for the metabotropic glutamate receptor subtype 2 (mGluR2). This compound has been extensively studied due to its potential therapeutic applications in various neurological and psychiatric disorders.
Mechanism of Action
N-(2,4-dichlorobenzyl)-N-[(4-methylphenyl)sulfonyl]glycine acts as a selective agonist for the mGluR2 receptor subtype. This receptor is a G protein-coupled receptor that is widely distributed throughout the brain. Activation of mGluR2 receptors leads to the inhibition of neurotransmitter release, including glutamate, which is the primary excitatory neurotransmitter in the brain. This inhibition of neurotransmitter release is thought to underlie the therapeutic effects of N-(2,4-dichlorobenzyl)-N-[(4-methylphenyl)sulfonyl]glycine in various neurological and psychiatric disorders.
Biochemical and Physiological Effects
N-(2,4-dichlorobenzyl)-N-[(4-methylphenyl)sulfonyl]glycine has been shown to have a number of biochemical and physiological effects. It has been shown to decrease glutamate release in the brain, which may contribute to its therapeutic effects. N-(2,4-dichlorobenzyl)-N-[(4-methylphenyl)sulfonyl]glycine has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in the growth and survival of neurons. This increase in BDNF expression may contribute to the antidepressant and anxiolytic effects of N-(2,4-dichlorobenzyl)-N-[(4-methylphenyl)sulfonyl]glycine.
Advantages and Limitations for Lab Experiments
One of the advantages of N-(2,4-dichlorobenzyl)-N-[(4-methylphenyl)sulfonyl]glycine is its selectivity for the mGluR2 receptor subtype. This selectivity allows for more precise targeting of this receptor and may reduce the risk of off-target effects. However, one of the limitations of N-(2,4-dichlorobenzyl)-N-[(4-methylphenyl)sulfonyl]glycine is its poor solubility in water, which can make it difficult to administer in some experimental settings.
Future Directions
There are several future directions for research on N-(2,4-dichlorobenzyl)-N-[(4-methylphenyl)sulfonyl]glycine. One area of interest is the potential therapeutic applications of N-(2,4-dichlorobenzyl)-N-[(4-methylphenyl)sulfonyl]glycine in various neurological and psychiatric disorders. Further research is needed to fully understand the mechanisms underlying the therapeutic effects of N-(2,4-dichlorobenzyl)-N-[(4-methylphenyl)sulfonyl]glycine and to develop more effective treatment strategies. Another area of interest is the development of more potent and selective mGluR2 agonists, which may have improved therapeutic efficacy and reduced side effects. Finally, there is interest in exploring the potential use of N-(2,4-dichlorobenzyl)-N-[(4-methylphenyl)sulfonyl]glycine as a tool for studying the role of mGluR2 receptors in various physiological and pathological processes.
Scientific Research Applications
N-(2,4-dichlorobenzyl)-N-[(4-methylphenyl)sulfonyl]glycine has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including schizophrenia, anxiety, depression, and addiction. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. N-(2,4-dichlorobenzyl)-N-[(4-methylphenyl)sulfonyl]glycine has also been shown to reduce drug-seeking behavior in animal models of addiction.
properties
IUPAC Name |
2-[(2,4-dichlorophenyl)methyl-(4-methylphenyl)sulfonylamino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO4S/c1-11-2-6-14(7-3-11)24(22,23)19(10-16(20)21)9-12-4-5-13(17)8-15(12)18/h2-8H,9-10H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AALSAQOCGYMFDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=C(C=C(C=C2)Cl)Cl)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 2-({[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3530084.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropyl-2-methoxybenzamide](/img/structure/B3530087.png)
![1-benzyl-4-{[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}piperazine](/img/structure/B3530093.png)
![2-{[5-(5-chloro-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3530100.png)

![2-[(4-fluorobenzyl)amino]-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B3530156.png)
![dimethyl 4-[2-(benzyloxy)phenyl]-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B3530170.png)
![3,4-dichloro-N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide](/img/structure/B3530175.png)

![1'-{[4-(diphenylmethyl)-1-piperazinyl]methyl}spiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B3530184.png)
![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-1-(2,4-dichlorophenyl)ethanone](/img/structure/B3530189.png)
![methyl 3-amino-4-(3-fluorophenyl)-6-methyl-5-{[(2-methylphenyl)amino]carbonyl}thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B3530197.png)
![5-bromo-2-methoxy-3-methyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3530200.png)
![2,6-dimethoxy-N-({[2-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3530206.png)